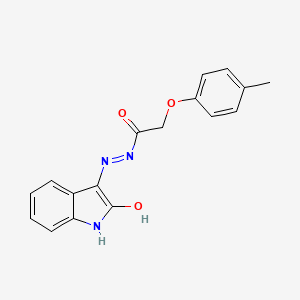

(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N’-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features an indolinone moiety, which is a common structural motif in many biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide typically involves the condensation of 2-oxoindoline-3-carbaldehyde with 2-(p-tolyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

化学反応の分析

Reactivity and Functional Transformations

The compound’s reactivity is centered on its hydrazide-imine moiety and electron-rich aromatic systems :

Cyclization Reactions

Under basic conditions (e.g., NaOH or triethylamine), the hydrazide group undergoes cyclization to form pyrazole or thiazole derivatives . For example:

-

Reaction with thiourea in ethanol yields 1,3-thiazol-2-amine derivatives , leveraging the nucleophilic attack of sulfur on the hydrazide carbon .

Nucleophilic Addition

The imine (C=N) bond participates in nucleophilic additions with:

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes (e.g., salicylaldehyde) to form hydrazone derivatives under piperidine catalysis, expanding conjugation .

Mechanistic Insights

The compound’s reactivity is governed by:

-

Tautomerism : Exists in equilibrium between keto (indolinone) and enol (indole-enol) forms, influencing electrophilic substitution patterns .

-

Acid/Base Sensitivity : Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic attacks .

Stability and Storage

科学的研究の応用

Anticancer Activity

One of the most notable applications of (E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide is its potential as an anticancer agent. Several studies have indicated that derivatives of oxoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, it has been observed that compounds containing the indole structure can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of similar hydrazide derivatives. These compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between isatin derivatives and hydrazides under acidic conditions. The reaction yields a product that can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure .

Case Study 1: Anticancer Efficacy

In a study focused on the anticancer properties of similar compounds, researchers synthesized a series of hydrazone derivatives and tested their cytotoxicity against human cancer cell lines. The results demonstrated that specific modifications to the hydrazone structure significantly enhanced anticancer activity, indicating that this compound could be optimized for greater efficacy .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial properties of various oxoindole derivatives, including those similar to this compound. The study found that certain derivatives exhibited potent activity against multi-drug resistant strains of bacteria, underscoring the potential for developing new antibiotics from this class of compounds .

Potential in Material Science

Beyond biological applications, this compound may have utility in material science. Its structural properties can be exploited in the development of organic semiconductors or as precursors for advanced materials due to its ability to form stable complexes with metal ions .

Data Tables

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against drug-resistant bacteria | |

| Material Science | Organic semiconductors | Forms stable metal complexes |

作用機序

The mechanism of action of (E)-N’-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and biological context.

類似化合物との比較

Similar Compounds

Indolinone derivatives: Compounds with similar indolinone structures, known for their biological activities.

Hydrazide derivatives: Compounds with hydrazide groups, often studied for their medicinal properties.

Uniqueness

(E)-N’-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide is unique due to its specific combination of an indolinone moiety and a hydrazide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

(E)-N'-(2-oxoindolin-3-ylidene)-2-(p-tolyloxy)acetohydrazide, with the CAS number 125299-00-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C17H15N3O3, with a molecular weight of 309.319 g/mol. The compound exhibits a density of 1.3 ± 0.1 g/cm³ and a LogP value of 1.34, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .

Research indicates that derivatives of the 2-oxoindolin-3-ylidene scaffold exhibit significant inhibitory effects on various biological targets, particularly kinases. A study identified N'-(2-oxoindolin-3-ylidene)hydrazide derivatives as moderate inhibitors of c-Met kinase, with IC50 values ranging from 1.3 µM to 2.2 µM for the most potent compounds . The binding interactions and structure-activity relationship (SAR) studies suggest that modifications on the hydrazide moiety can enhance potency.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways associated with cancer progression .

Inhibition of EGR-1 Activity

Recent research highlighted the ability of certain derivatives to inhibit EGR-1 DNA-binding activity, which is crucial in inflammatory responses and skin disorders like atopic dermatitis. Compounds IT21, IT23, and IT25 demonstrated significant in vivo efficacy in alleviating dermatitis-like lesions in animal models . This suggests that targeting EGR-1 with such compounds could lead to new therapeutic strategies for inflammatory conditions.

Case Studies

- c-Met Kinase Inhibition : A study synthesized various N'-(2-oxoindolin-3-ylidene)hydrazides and evaluated their inhibitory effects on c-Met kinase. The findings indicated that structural modifications could significantly alter biological activity, emphasizing the importance of SAR analysis .

- EGR-1 Inhibitors : Another investigation focused on the design and synthesis of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides, which were found to inhibit EGR-1 effectively. The study provided insights into their mechanism and potential applications in treating inflammatory diseases .

Data Tables

To summarize key findings regarding the biological activities and properties of this compound and its derivatives, the following table presents selected data:

| Compound Name | Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| N'-(2-Oxoindolin-3-ylidene)-hydrazide D2 | c-Met Kinase | 1.3 | Moderate inhibitor |

| N'-(2-Oxoindolin-3-ylidene)-hydrazide D25 | c-Met Kinase | 2.2 | Moderate inhibitor |

| 2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide IT21 | EGR-1 | Not reported | Alleviates atopic dermatitis-like lesions |

| 2-(2-Oxoindolin-3-ylidene)hydrazinecarbothioamide IT23 | EGR-1 | Not reported | Alleviates atopic dermatitis-like lesions |

特性

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)23-10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIKMRTXFRYXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。